2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide
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Overview
Description
“2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide” is a chemical compound. It is a derivative of the isoxazole class of compounds . Isoxazole derivatives have been studied for their antimicrobial and anticancer potencies .
Synthesis Analysis
The synthesis of isoxazole derivatives, including “2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide”, involves a series of chemical reactions . For instance, 3-amino-5-methyl-isoxazole in THF was acetylated with chloroacetyl chloride to afford 2-chloro-N-(5-methyl-isoxazol-3-yl) acetamide as a starting compound .Molecular Structure Analysis
The molecular formula of “2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide” is C18H16N2O2. The molecular weight is 292.338.Scientific Research Applications
Antiviral Activity
Isoxazole derivatives have been studied for their potential as antiviral agents. Compounds similar to 2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide have shown inhibitory activity against various viruses. For example, certain indole derivatives, which share structural similarities with isoxazole compounds, have demonstrated effectiveness against influenza A and Coxsackie B4 virus .
Anti-inflammatory Properties
The isoxazole ring is a common feature in many anti-inflammatory drugs. For instance, parecoxib sodium, a derivative that includes an isoxazole moiety similar to our compound of interest, is a potent and selective inhibitor of COX-2, which is a key enzyme in the inflammatory process .
Antitubercular Activity
Some isoxazole derivatives have exhibited potent growth inhibitory effects against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Chlorine-substituted indole derivatives, which are structurally related to isoxazole compounds, have shown significant antitubercular results .
Future Directions
The future directions for research on “2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide” and its derivatives could involve further exploration of their potential antimicrobial and anticancer properties . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could be beneficial.
Mechanism of Action
Target of Action
The primary target of 2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide is Prostaglandin G/H synthase 2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation.
Mode of Action
The compound acts as a potent and selective inhibitor of COX-2 . It binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical Pathways
The inhibition of COX-2 disrupts the cyclooxygenase pathway , reducing the production of prostaglandins This leads to decreased inflammation, pain, and fever.
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine .
Result of Action
The inhibition of COX-2 by 2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide results in a decrease in the production of prostaglandins. This leads to a reduction in inflammation, pain, and fever .
properties
IUPAC Name |
2-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-18(11-14-7-3-1-4-8-14)19-13-16-12-17(22-20-16)15-9-5-2-6-10-15/h1-10,12H,11,13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXCIZXEHJJFBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide |
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